hERG Channel Modulation: Research suggests that a related compound, 3-Nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574), modulates hERG potassium channel activity by primarily removing channel inactivation. [ [], [] ]
Neurokinin 1 Receptor Antagonism: A different study investigating the structurally similar (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide highlights its potent and selective neurokinin 1 (NK1) receptor antagonist activity. [ [] ]
A series of novel uracil derivatives structurally similar to 1-Acetyl-N-(4-phenoxyphenyl)-4-piperidinecarboxamide, bearing an N-(4-phenoxyphenyl)acetamide moiety at N3 of a pyrimidine ring, demonstrated significant antiviral activity against human cytomegalovirus replication in HEL cell cultures. [ [] ]
(2R,4S)-1'-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide, structurally analogous to 1-Acetyl-N-(4-phenoxyphenyl)-4-piperidinecarboxamide, has emerged as a potent and selective neurokinin 1 (NK1) receptor antagonist. This activity makes it a potential candidate for treating conditions where NK1 receptor antagonism is therapeutically beneficial. [ [] ]
Research indicates that 3-Nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574), structurally related to 1-Acetyl-N-(4-phenoxyphenyl)-4-piperidinecarboxamide, functions as a potent hERG channel activator. It achieves this by effectively removing hERG channel inactivation. This activity suggests potential applications for ICA-105574 in studying hERG channel function and potentially addressing conditions associated with hERG channel dysfunction. [ [], [] ]
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2